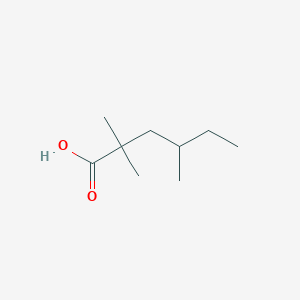

2,2,4-Trimethylhexanoic acid

Description

3,5,5-Trimethylhexanoic acid (CAS No. 3302-10-1), also known as isononanoic acid, is a branched-chain carboxylic acid with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol . It is a colorless liquid with a faint odor, miscible in organic solvents like ethanol and ether but sparingly soluble in water. The compound is synthesized via oxidation of isononyl aldehyde or Pd-catalyzed hydroxycarbonylation of diisobutene, yielding a mixture containing ≥90% of the 3,5,5-trimethylhexanoic acid isomer .

Properties

CAS No. |

63399-63-3 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2,2,4-trimethylhexanoic acid |

InChI |

InChI=1S/C9H18O2/c1-5-7(2)6-9(3,4)8(10)11/h7H,5-6H2,1-4H3,(H,10,11) |

InChI Key |

FCWBXMTVLZGVEG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(C)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,4-Trimethylhexanoic acid can be synthesized through several methods. One common approach involves the oxidation of 2,2,4-trimethylhexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, this compound is produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylhexanoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in substitution reactions to form esters and amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alcohols and amines in the presence of acid catalysts.

Major Products

Oxidation: Ketones and aldehydes.

Reduction: Alcohols.

Substitution: Esters and amides.

Scientific Research Applications

2,2,4-Trimethylhexanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the production of various derivatives.

Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of lubricants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Research Findings

Synthesis Efficiency: Pd-catalyzed hydroxycarbonylation of diisobutene achieves a 3,5,5-trimethylhexanoic acid yield of 90% with a water ratio of 1:1.5, outperforming traditional oxidation methods .

Market Trends: Demand for 3,5,5-trimethylhexanoic acid in Asia-Pacific lubricant markets is projected to grow at 6.2% CAGR (2023–2030), driven by automotive and industrial sectors .

Toxicity Profile: While non-mutagenic, chronic exposure to 3,5,5-trimethylhexanoic acid in rodents showed reduced fertility, necessitating strict workplace handling protocols .

Q & A

Basic: What are the recommended synthetic protocols and purification strategies for 3,5,5-trimethylhexanoic acid in laboratory settings?

Methodological Answer:

Synthesis of 3,5,5-trimethylhexanoic acid can be adapted from patented methods (e.g., US 9,434,675 and 9,334,225), which typically involve catalytic carboxylation or oxidation of branched alkanes. Key steps include:

- Catalytic carboxylation of 3,5,5-trimethylhexane using CO₂ under controlled pressure and temperature.

- Purification via fractional distillation or recrystallization to achieve ≥99% purity.

- Quality control using HPLC or GC-MS to verify purity and detect impurities like heavy metals (Pb ≤20 mg/kg, As ≤3 mg/kg) per GB/T 13173 and ISO 2271 standards .

Basic: Which analytical techniques are optimal for structural elucidation and purity assessment of 3,5,5-trimethylhexanoic acid?

Methodological Answer:

- Infrared Spectroscopy (IR): Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and branching via fingerprint region analysis .

- Mass Spectrometry (MS): Molecular ion peak at m/z 158.24 (C₉H₁₈O₂) with fragmentation patterns indicative of branched chains .

- Nuclear Magnetic Resonance (NMR): ¹³C NMR resolves methyl branching (δ 20–25 ppm for tertiary carbons) .

- Chromatography: HPLC with UV detection (λ = 210 nm) quantifies purity against certified reference standards .

Advanced: How does the branched structure of 3,5,5-trimethylhexanoic acid influence its lubricant performance compared to linear-chain analogs?

Methodological Answer:

The branching reduces intermolecular interactions, enhancing properties critical for lubricants:

-

Viscosity: Lower viscosity indices (e.g., 95–97 cSt at 40°C) compared to linear acids like n-heptanoic acid .

-

Thermal Stability: Superior oxidation resistance due to steric hindrance at tertiary carbons .

-

Tribological Performance:

Advanced: What experimental designs are used to evaluate the antimicrobial efficacy of 3,5,5-trimethylhexanoic acid against Acanthamoeba castellanii?

Methodological Answer:

-

Time-Kill Assays: Expose A. castellanii to 2-fold dilutions (3.13–50.0% v/v) of the acid in 10% Tween 80.

-

Log Reduction Analysis:

Concentration (v/v%) Contact Time (min) Log Reduction 6.25 60 4.0 6.25 180 4.0 (2-ethylhexanoic acid) Data from three independent replicates show rapid amoebicidal action within 60 minutes .

Advanced: How can researchers assess the environmental fate and biodegradability of 3,5,5-trimethylhexanoic acid?

Methodological Answer:

- OECD 301D Closed Bottle Test: Measure biochemical oxygen demand (BOD) over 28 days to confirm >60% biodegradability .

- Aquatic Toxicity: Use Daphnia magna acute toxicity tests (EC₅₀ >100 mg/L) to evaluate ecotoxicity.

- Partitioning Studies: Determine log Kₒw (estimated 3.2) to predict bioaccumulation potential .

Advanced: What strategies optimize the formulation of 3,5,5-trimethylhexanoic acid in cosmetic emollients?

Methodological Answer:

- Compatibility Testing: Blend with diethylene glycol and 2-ethylhexanoic acid to enhance emulsion stability .

- Functional Performance: Assess spreadability and occlusivity using in vitro skin models.

- Regulatory Compliance: Verify adherence to EU Cosmetic Regulation (EC 1223/2009) for ingredient safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.